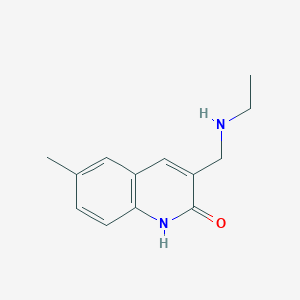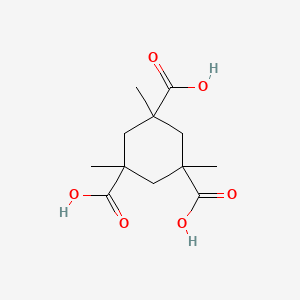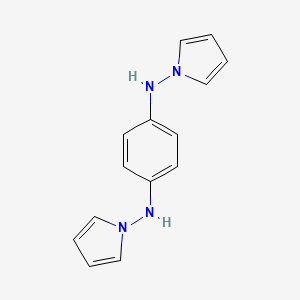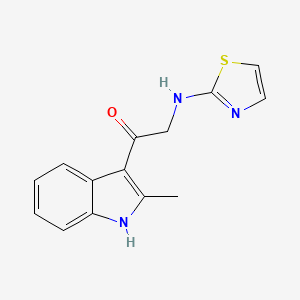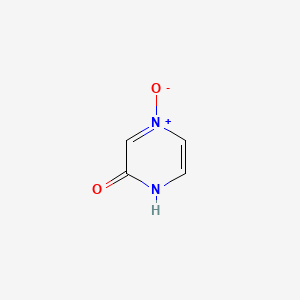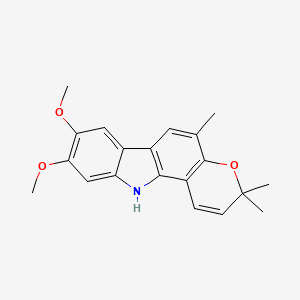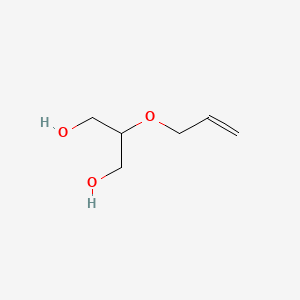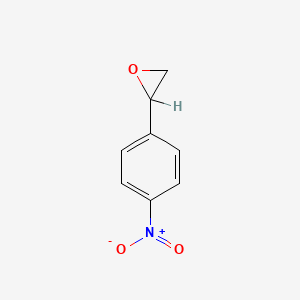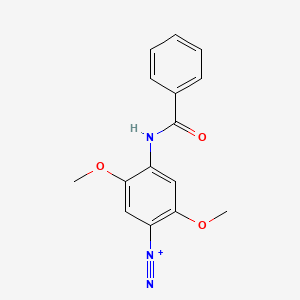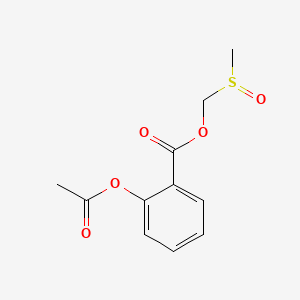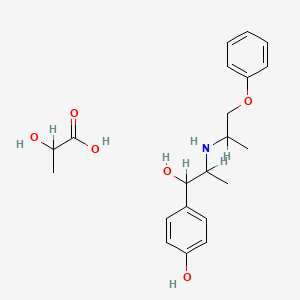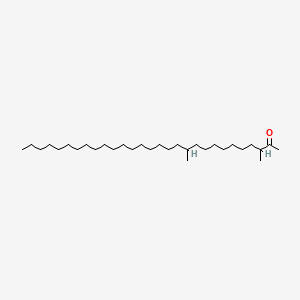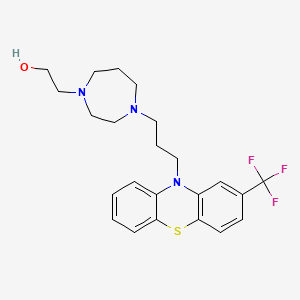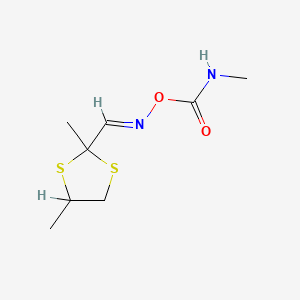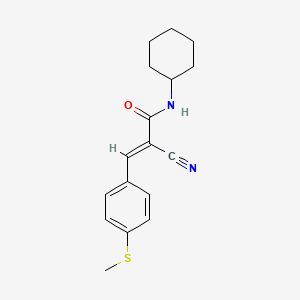
2-Cyano-N-cyclohexyl-3-(4-methylsulfanyl-phenyl)-acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-cyclohexyl-3-[4-(methylthio)phenyl]-2-propenamide is a member of cinnamamides and a secondary carboxamide.
Scientific Research Applications
Chemical Reactions and Rearrangements
- Chemical Rearrangements : The compound 2-Cyano-N-cyclohexyl-3-(4-methylsulfanyl-phenyl)-acrylamide has been studied for its role in chemical rearrangements. For example, related compounds such as 2-Cyano-3-hydroxy-3-(methylthio)acrylamide have been used to produce O,N and N,N double rearranged products when condensed with benzoic acid in the presence of polyphosphoric acid trimethylsilyl ester, yielding various cyclic compounds like 1,3-oxazin-6-ones and 1,3-diazin-4-ones (Yokoyama, Hatanaka & Sakamoto, 1985).
Synthesis and Characterization
- Corrosion Inhibition Research : In a study on the corrosion inhibition of copper, derivatives of acrylamide, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, were effective in inhibiting corrosion in nitric acid solutions. These compounds showed potential as mixed-type inhibitors (Abu-Rayyan et al., 2022).
Bioactive Compound Synthesis
- Antiviral Bioactivities : Acrylamide derivatives, including 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates, have been synthesized and tested for antiviral activities. Some compounds displayed significant inhibitory effects against Tobacco Mosaic Virus (TMV), highlighting their potential in antiviral research (Yang et al., 2010).
Optical and Electronic Properties
- Optoelectronic Properties Study : Research on the optoelectronic properties of 2-Cyano-N-cyclohexyl-3-(4-methylsulfanyl-phenyl)-acrylamide related compounds, such as 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, has been conducted. These studies focus on understanding the structural, electronic, and thermodynamic properties of such compounds, which are significant in dye-sensitized solar cells (DSSCs) and other optoelectronic applications (Fonkem et al., 2019).
Antimicrobial and Antitumor Activities
- Antimicrobial and Antitumor Synthesis : Novel compounds synthesized from cyanoacetamides, including derivatives of 2-Cyano-N-cyclohexyl-3-(4-methylsulfanyl-phenyl)-acrylamide, have shown promising results in in vitro antibacterial and antifungal activities. Additionally, some of these compounds have demonstrated significant antitumor activities, indicating their potential in pharmaceutical research (Darwish, Atia & Farag, 2014).
properties
Product Name |
2-Cyano-N-cyclohexyl-3-(4-methylsulfanyl-phenyl)-acrylamide |
|---|---|
Molecular Formula |
C17H20N2OS |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-cyclohexyl-3-(4-methylsulfanylphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H20N2OS/c1-21-16-9-7-13(8-10-16)11-14(12-18)17(20)19-15-5-3-2-4-6-15/h7-11,15H,2-6H2,1H3,(H,19,20)/b14-11+ |
InChI Key |
SMPUOPSPJOHYOK-SDNWHVSQSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2CCCCC2 |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



